3-Bromo-3'-iodo-1,1'-biphenyl

Sequential Synthesis Cross-Coupling Chemoselectivity

Symmetric or mono-halogenated biphenyls block orthogonal synthetic routes. This mixed dihalide (Br at 3, I at 3') provides a differential reactivity gradient for stepwise cross-couplings. - **Sequential functionalization**: C-I reacts first (Suzuki, Sonogashira, Buchwald-Hartwig), then C-Br for second orthogonal coupling. - **Key applications**: OLED emissive/host materials, pharmaceutical SAR libraries, privileged biphenyl-based drug candidates. - **Supply**: BenchChem offers certified purity with rapid dispatch.

Molecular Formula C12H8BrI
Molecular Weight 359.00 g/mol
Cat. No. B12291057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3'-iodo-1,1'-biphenyl
Molecular FormulaC12H8BrI
Molecular Weight359.00 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=CC=C2)I
InChIInChI=1S/C12H8BrI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
InChIKeyRAXGUPNDDNULQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-3'-iodo-1,1'-biphenyl Procurement & Physicochemical Profile


3-Bromo-3'-iodo-1,1'-biphenyl is a mixed dihalogenated aromatic compound featuring a biphenyl core with bromine and iodine substituents at the meta (3 and 3') positions . This molecular architecture is specifically designed for sequential functionalization in organic synthesis, leveraging the significant differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions [1]. Physicochemical data include a molecular weight of 359.00 g/mol, a predicted density of 1.860 g/cm³, and a computed solubility of 1.0e-3 g/L in water at 25°C [2].

Sequential Pd-catalyzed cross-coupling synthesis
Orthogonal C-I and C-Br reactivity handles
Non-symmetrical biphenyl scaffold construction

Why Generic Analogs Cannot Replace 3-Bromo-3'-iodo-1,1'-biphenyl


Generic substitution of 3-Bromo-3'-iodo-1,1'-biphenyl with mono-halogenated analogs (e.g., 3-bromo- or 3-iodobiphenyl) or symmetrical dihalides (e.g., 3,3'-dibromobiphenyl) is not scientifically tenable for applications requiring orthogonal reactivity [1]. The presence of both bromine and iodine on a single scaffold provides two distinctly reactive sites . The C-I bond is significantly more labile in oxidative addition, the rate-determining step in many Pd-catalyzed cross-couplings, allowing for a first functionalization event with high chemoselectivity. The remaining C-Br bond then serves as a handle for a subsequent, orthogonal reaction [2]. This controlled, step-wise derivatization is impossible to achieve with molecules possessing only one halogen type, as they lack this inherent reactivity gradient [1].

Mono-halogenated Analogs
Lack dual orthogonal reactivity sites required for sequential coupling control.
Symmetrical Dihalides
Identical halogen reactivity prevents chemoselective stepwise functionalization.
Reactivity Gradient Loss
Absence of C-I > C-Br lability differential may compromise planned synthesis logic.

Quantitative Differentiation Evidence for 3-Bromo-3'-iodo-1,1'-biphenyl


Orthogonal Reactivity for Sequential Functionalization

The primary differentiating feature of 3-Bromo-3'-iodo-1,1'-biphenyl is the established difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions. This is a class-level inference based on fundamental organometallic chemistry principles [1]. While a direct rate comparison for this specific meta-substituted biphenyl is not available in the public domain, the general principle dictates that the C-I bond will undergo oxidative addition to a Pd(0) catalyst significantly faster than the C-Br bond [1][2]. This enables sequential, chemoselective functionalization: first at the iodine-bearing ring, then at the bromine-bearing ring [3].

Orthogonal Reactivity
Class-level
C-I bond preferentially activated over C-Br
Enables sequential, chemoselective functionalization
Class-level organometallic principle; confirm under specific coupling conditions
Sequential Synthesis Cross-Coupling Chemoselectivity Suzuki-Miyaura

Physicochemical Data & Purity Benchmarks

Quantitative physicochemical data is available to support procurement and experimental design. The target compound has a molecular weight of 359.00 g/mol . Its predicted density is 1.860 g/cm³ at 20°C, which is a key parameter for formulation and handling [1]. The compound is highly lipophilic, with a computed LogP of 5.32, and is practically insoluble in water, with a calculated solubility of 1.0e-3 g/L at 25°C . Commercial availability is typically specified at a purity of NLT 98% .

Purity & Properties
Specification review
NLT 98% purity · MW 359.00 g/mol
Supports stoichiometric calculations and solvent selection
Density 1.860 g/cm³; LogP 5.32; Solubility 1.0e-3 g/L (water)
Physicochemical Properties Purity Analysis Procurement Specification

3-Bromo-3'-iodo-1,1'-biphenyl Application Scenarios


Sequential Synthesis of Non-Symmetrical Terphenyls

The most compelling application for this compound is as a scaffold for building non-symmetrical, highly functionalized molecules via sequential cross-coupling. Researchers can first exploit the highly reactive C-I bond in a Suzuki, Sonogashira, or Buchwald-Hartwig coupling to install a specific aryl, alkyne, or amine group. Following this, the remaining C-Br bond on the second ring is available for a second, orthogonal coupling reaction to introduce a different functional group [1][2]. This step-wise approach provides a level of synthetic control and molecular complexity that is not accessible with single-halogen or symmetric dihalide precursors.

OLED Intermediate for Emissive & Host Materials

The compound is explicitly noted for its use in the synthesis of OLED materials, including emissive layers, host materials, and charge-transporting components [3]. The ability to sequentially functionalize the biphenyl core is valuable for fine-tuning the electronic properties (e.g., HOMO/LUMO levels, triplet energy) and physical characteristics (e.g., glass transition temperature, solubility) of the final OLED material, which directly impact device efficiency and lifetime.

Medicinal Chemistry Scaffold for Diversity-Oriented Synthesis

As an intermediate for pharmaceutical research [3], this compound serves as a versatile building block in medicinal chemistry. The biphenyl core is a privileged structure in drug design, and the ability to differentially functionalize the 3 and 3' positions allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around this core. It facilitates the efficient creation of libraries of diverse drug candidates with varied substituents on either ring of the biphenyl system.

Application
Selection Property
Validation Focus
Sequential Non-Symmetrical Synthesis
Orthogonal C-I/C-Br reactivity
Chemoselectivity & coupling sequence
OLED Intermediate Development
Electronic tunability via substituents
HOMO/LUMO & triplet energy
Medicinal Chemistry SAR
Diversifiable biphenyl core
Substituent tolerance & library scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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